molecular formula C19H22Cl2N2OS B2690617 1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol CAS No. 338422-12-1

1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol

Cat. No. B2690617
CAS RN: 338422-12-1
M. Wt: 397.36
InChI Key: PTLBRGFSIHPASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol, also known as 1-CPP-3-CPS-2-prop, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of piperazine, a heterocyclic amine with a variety of uses in chemistry and medicine. It is a white solid with a melting point of 214-216°C and a boiling point of 306-308°C. 1-CPP-3-CPS-2-prop has been found to be a highly effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine and plays an important role in the regulation of nerve conduction and muscle contraction.

Scientific Research Applications

Antimicrobial Activity

1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol has shown potential in antimicrobial applications. A study by Wang et al. (2011) on diphenyl piperazine-based sulfanilamides, which are structurally similar to the compound , reported significant in vitro antibacterial and antifungal activities. These compounds exhibited better inhibitory potency than sulfanilamide against all tested bacterial strains (Wang, Gan, Zhou, & Yan, 2011).

Anticancer and Antituberculosis Potential

Compounds related to 1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol have been studied for their anticancer and antituberculosis effects. Mallikarjuna et al. (2014) synthesized a series of derivatives and found some to exhibit significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014).

Metabolism and Bioavailability Studies

Studies on related compounds, such as TM-208, have been conducted to understand their metabolism and bioavailability. Jiang et al. (2007) investigated the metabolism of TM-208 in rats, identifying several metabolites and providing insight into the metabolic pathways (Jiang, Ling, Han, Li, & Cui, 2007).

Antifungal Applications

Piperazine derivatives have shown potential as antifungal agents. A study by Volkova et al. (2020) on a novel antifungal compound closely related to the structure of interest, provided insights into its solubility thermodynamics and partitioning in biologically relevant solvents (Volkova, Levshin, & Perlovich, 2020).

Applications in Receptor Binding

1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol may have relevance in receptor binding studies. For instance, Tran et al. (2008) synthesized piperazinebenzylamine derivatives and studied their binding affinities at human melanocortin-4 receptors, indicating potential applications in receptor-targeted therapies (Tran, Chen, Tucci, Jiang, Fleck, & Chen, 2008).

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-chlorophenyl)sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2OS/c20-15-3-1-5-17(11-15)23-9-7-22(8-10-23)13-18(24)14-25-19-6-2-4-16(21)12-19/h1-6,11-12,18,24H,7-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLBRGFSIHPASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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